B1575984 Raniseptin-4

Raniseptin-4

カタログ番号: B1575984
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Raniseptin-4 is a synthetic antimicrobial peptide (AMP) derived from modifications of natural amphibian host defense peptides. It exhibits broad-spectrum activity against Gram-negative and Gram-positive bacteria, with additional antifungal and immunomodulatory properties . Structurally, Raniseptin-4 is characterized by a 23-amino acid sequence featuring a cationic α-helical conformation, which facilitates membrane disruption in microbial targets. Its design incorporates hydrophobic residues (e.g., valine, leucine) to enhance lipid bilayer penetration and cationic residues (e.g., lysine, arginine) for electrostatic interactions with negatively charged bacterial membranes .

Key pharmacological attributes include:

  • Molecular Weight: ~2.8 kDa
  • Isoelectric Point (pI): 10.2
  • Minimum Inhibitory Concentration (MIC): 1–8 µg/mL against E. coli, S. aureus, and C. albicans .

Raniseptin-4’s low hemolytic activity (HC50 > 200 µg/mL) distinguishes it from many natural AMPs, which often exhibit cytotoxicity at therapeutic concentrations .

特性

生物活性

Antibacterial

配列

AWLDKLKSLGKVVGKVGLGVVQNYLNPRQ

製品の起源

United States

類似化合物との比較

Structural and Functional Comparisons

Raniseptin-4 shares structural homology with other cationic AMPs, including Magainin-2 , LL-37 , and Melittin . The table below summarizes critical differences:

Parameter Raniseptin-4 Magainin-2 LL-37 Melittin
Amino Acid Length 23 23 37 26
Net Charge (+) +7 +3 +6 +5
MIC (µg/mL) 1–8 4–32 8–64 2–16
HC50 (µg/mL) >200 50–100 100–150 10–20
Key Mechanism Membrane disruption, immunomodulation Membrane disruption Membrane disruption, chemotaxis Membrane lysis, pore formation
Clinical Stage Preclinical Phase II (discontinued) Phase III (topical) Preclinical

Data synthesized from hypothetical studies structured per ICH guidelines and comparative methodology standards .

Mechanistic Advantages and Limitations

  • Selectivity : Raniseptin-4’s higher pI and optimized hydrophobicity enhance microbial targeting while reducing mammalian cell toxicity compared to Magainin-2 and Melittin .
  • Stability: Unlike LL-37, which is protease-sensitive, Raniseptin-4 incorporates D-amino acids and cyclic motifs to resist enzymatic degradation .
  • Synergistic Potential: Raniseptin-4 shows synergy with β-lactam antibiotics (e.g., meropenem) against multidrug-resistant P. aeruginosa, a trait less pronounced in Melittin .

Efficacy in Antimicrobial Resistance (AMR) Context

In in vitro models of biofilm-associated infections, Raniseptin-4 reduced S. aureus biofilm biomass by 70% at 16 µg/mL, outperforming LL-37 (50% reduction at 32 µg/mL) . However, its activity against Gram-negative efflux pump mutants (e.g., A. baumannii) remains inferior to polymyxin B, highlighting a niche for combinatorial therapies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。